Dtbaha btfac

Description

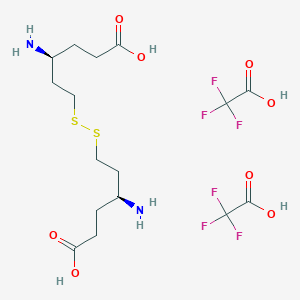

Dtbaha btfac (synonyms: 6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate), CID190825) is a disulfide-linked compound derived from 4-aminohexanoic acid, with each amino group protected by a trifluoroacetate moiety. Its structure features a dithiobis (–S–S–) bridge connecting two modified amino acid units, making it relevant in biochemical applications such as crosslinking agents or protective group chemistry .

Properties

CAS No. |

156143-51-0 |

|---|---|

Molecular Formula |

C16H26F6N2O8S2 |

Molecular Weight |

552.5 g/mol |

IUPAC Name |

(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1 |

InChI Key |

CKSHMZKGAPGQBA-BZDVOYDHSA-N |

SMILES |

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Other CAS No. |

156143-51-0 |

Synonyms |

6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) DTBAHA BTFAC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) typically involves the following steps:

Formation of 4-aminohexanoic acid: This can be achieved through the reduction of 4-nitrohexanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

Formation of the disulfide bond: The 4-aminohexanoic acid is then oxidized to form the disulfide bond, resulting in 6,6’-Dithiobis(4-aminohexanoic acid).

Complexation with trifluoroacetate: Finally, the disulfide compound is reacted with trifluoroacetic acid to form the bis(trifluoroacetate) complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of 4-aminohexanoic acid: Using industrial-scale hydrogenation reactors.

Oxidation to form the disulfide bond: Utilizing large-scale oxidation reactors.

Complexation with trifluoroacetate: Conducted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to form thiol derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated aminohexanoic acid derivatives.

Scientific Research Applications

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

Biology: Employed in the study of protein folding and disulfide bond formation in proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins.

Comparison with Similar Compounds

Research Findings and Limitations

- Stability : The disulfide bond in this compound is redox-sensitive, limiting its use in reducing environments compared to more stable carbamates .

Q & A

Q. How can researchers mitigate bias in interpreting "this compound" bioactivity assays?

- Methodology : Use double-blinding in assay setups and randomize sample processing order. Validate assay robustness via Z’-factor calculations. For high-throughput screens, include internal controls (e.g., reference inhibitors) and use machine learning (e.g., SVM) to filter false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.